Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate
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Overview
Description
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. The presence of the spiro linkage imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with cyclopropane carboxylate esters in the presence of a strong base can yield the desired spiro compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylate
- 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxamide
- 1’-[Chloro(difluoro)methyl]-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
Uniqueness
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is unique due to its specific spiro linkage at the 7’ position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)9-2-3-11-10(6-9)7-14-8-13(11)4-5-13/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
NLWMQYZEPJRTET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CC3)CNC2 |
Origin of Product |
United States |
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